1-(1H-1,2,4-Triazol-5-yl)ethanone
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Overview
Description
1-(1H-1,2,4-Triazol-5-yl)ethanone is a chemical compound with the molecular formula C4H5N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives have shown promising activity against various cancer cell lines . They have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Given its potential interaction with the aromatase enzyme, it may influence the estrogen biosynthesis pathway . This could have downstream effects on hormone-dependent processes in the body.
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that these compounds may induce cell death in cancer cells, potentially through the inhibition of key enzymes.
Biochemical Analysis
Biochemical Properties
Compounds with a 1,2,4-triazole ring have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to have cytotoxic effects on cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-1,2,4-Triazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazines with acylamidines can yield triazole derivatives . Another method involves the use of hydrazines and acylamidine intermediates, which undergo acid-catalyzed formation of amidrazone derivatives, followed by cyclization to yield the target triazoles .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The process often includes the use of robust reaction conditions and purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,4-Triazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
1-(1H-1,2,4-Triazol-5-yl)ethanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(1H-1,2,4-Triazol-5-yl)ethanone can be compared with other similar compounds, such as:
1-(1H-1,2,4-Triazol-1-yl)ethanone: Another triazole derivative with similar chemical properties but different biological activities.
2-(1H-1,2,4-Triazol-1-yl)terephthalic acid: A compound with a triazole ring and additional functional groups, used in different applications.
Thiazolyl-1,2,3-triazolyl derivatives: Compounds containing both thiazole and triazole rings, studied for their antimicrobial properties.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3(8)4-5-2-6-7-4/h2H,1H3,(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKQWOBXJHLLAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153334-29-3 |
Source
|
Record name | 1-(1H-1,2,4-triazol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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